molecular formula C20H19Cl2FN2O2 B14948309 1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone

1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone

Cat. No.: B14948309
M. Wt: 409.3 g/mol
InChI Key: BDIYPMQAPIPKMZ-UHFFFAOYSA-N
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Description

1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is a complex organic compound with a molecular formula of C20H19Cl2FN2O2. This compound is characterized by the presence of a dichlorobenzoyl group, a piperazine ring, a fluorine atom, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride . This intermediate is then reacted with piperazine to form 1-(3,4-dichlorobenzoyl)piperazine . The final step involves the reaction of this intermediate with 5-fluoro-2-methylphenyl ethanone under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The dichlorobenzoyl group and piperazine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the methyl group influences its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H19Cl2FN2O2

Molecular Weight

409.3 g/mol

IUPAC Name

1-[4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone

InChI

InChI=1S/C20H19Cl2FN2O2/c1-12-9-19(18(23)11-15(12)13(2)26)24-5-7-25(8-6-24)20(27)14-3-4-16(21)17(22)10-14/h3-4,9-11H,5-8H2,1-2H3

InChI Key

BDIYPMQAPIPKMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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